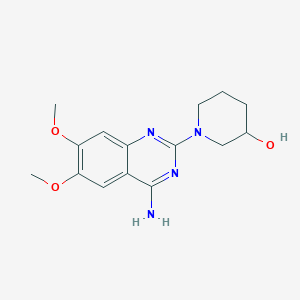
1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol, also known as ADQ or ADQ-1, is a novel small molecule compound that has gained attention in scientific research due to its potential therapeutic applications. ADQ-1 belongs to the class of quinazoline derivatives and has been found to exhibit promising biochemical and physiological effects in various studies.
作用机制
The mechanism of action of 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1 is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes such as topoisomerase II and DNA polymerase. These enzymes are important for the replication and repair of DNA, which is essential for the survival of cancer cells. By inhibiting these enzymes, 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1 may induce DNA damage and prevent the replication of cancer cells.
Biochemical and Physiological Effects:
1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1 has been found to exhibit various biochemical and physiological effects in studies. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of enzymes involved in DNA replication and repair. 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1 has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Additionally, 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1 has been found to have antioxidant and anti-inflammatory properties, which may be beneficial for the prevention and treatment of various diseases.
实验室实验的优点和局限性
One of the advantages of using 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1 in lab experiments is its high purity and stability. 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1 is a white crystalline solid that can be easily synthesized and purified using analytical techniques such as HPLC and NMR spectroscopy. Additionally, 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1 has been found to exhibit low toxicity and good bioavailability, which are important factors for the development of new drugs.
However, there are also limitations to using 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1 in lab experiments. One of the limitations is the lack of information on its pharmacokinetics and pharmacodynamics. More studies are needed to determine the optimal dosage and administration route for 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1. Additionally, the mechanism of action of 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1 is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are several future directions for the research of 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1. One direction is the development of 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1 as a potential anticancer drug. More studies are needed to determine the optimal dosage and administration route for 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1, as well as its pharmacokinetics and pharmacodynamics. Additionally, the mechanism of action of 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1 needs to be further elucidated to design more effective experiments.
Another direction is the investigation of the antioxidant and anti-inflammatory properties of 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1. These properties may be beneficial for the prevention and treatment of various diseases, such as cardiovascular disease and neurodegenerative diseases.
Overall, 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1 is a promising compound that has shown potential in various scientific research applications. More studies are needed to fully understand its mechanism of action and to determine its optimal dosage and administration route. With further research, 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1 may become a valuable tool in the prevention and treatment of various diseases.
合成方法
The synthesis of 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1 involves the reaction of 4-amino-6,7-dimethoxyquinazoline with 3-piperidinol in the presence of a suitable catalyst. This reaction yields 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1 as a white crystalline solid with a melting point of 238-240°C. The purity of 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1 can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1 has shown potential in various scientific research applications. One of the major areas of interest is its potential as an anticancer agent. Studies have shown that 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1 inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1 has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is important for the prevention and treatment of cancer.
属性
IUPAC Name |
1-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-21-12-6-10-11(7-13(12)22-2)17-15(18-14(10)16)19-5-3-4-9(20)8-19/h6-7,9,20H,3-5,8H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAJJUIJMOPZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCCC(C3)O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Phenyl-3-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7561937.png)
![[2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl] 5-chloro-1,3-dimethylpyrazole-4-carboxylate](/img/structure/B7561941.png)
![Methyl 2-[(2-methylcyclopropyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B7561943.png)
![Isoquinolin-1-yl-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7561950.png)
![[2-(2-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561952.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]propanamide](/img/structure/B7561965.png)
![[2-[(3-ethoxycarbonyl-5-methyl-4-phenylthiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561979.png)
![ethyl (Z)-3-[4-[[4-(azepan-1-yl)-3-nitrobenzoyl]amino]phenyl]-2-cyanoprop-2-enoate](/img/structure/B7561986.png)
![[2-[3-(azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561989.png)
![N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7561990.png)

![2-[[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1H-benzimidazole](/img/structure/B7562014.png)
![N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B7562023.png)
